![molecular formula C25H32N2O6 B2570398 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921812-15-9](/img/structure/B2570398.png)
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C25H32N2O6 and its molecular weight is 456.539. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anticancer Agents
A study by Kuntala et al. (2015) introduced a series of benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds were tested for their antibacterial properties against strains of both Gram-positive and Gram-negative bacteria. Some derivatives showed better activity against Gram-negative bacteria, particularly Escherichia coli, highlighting their potential as antibacterial agents. Additionally, these compounds exhibited cytotoxicity against lung and colon cancer cell lines, suggesting their possible use as anticancer agents. This study opens up new avenues for the development of novel therapeutic agents based on benzoxepine derivatives Kuntala et al., 2015.
Antimicrobial Studies
In another research conducted by Padalkar et al. (2014), novel benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and screened for antimicrobial activity. The study highlighted the broad-spectrum antimicrobial properties of these compounds against bacterial and fungal strains, comparing favorably with standard drugs like Streptomycin and Fluconazole. This research contributes to the ongoing search for new antimicrobial agents in the fight against resistant microbial strains Padalkar et al., 2014.
Novel Synthetic Methods
Shaabani et al. (2009) developed a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method involves the use of aromatic diamine, Meldrum's acid, and an isocyanide, providing an alternative synthesis route for benzo[b][1,5]diazepine derivatives. Such compounds have a broad spectrum of biological activities, including anxiolytic, antiarrhythmic, and vasopressin antagonist properties, making this synthesis method valuable for pharmaceutical development Shaabani et al., 2009.
Heterocyclic Chemistry
Sambaiah and Reddy (1990) explored the synthesis of 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles, which are significant in heterocyclic chemistry. The study offers insights into the cyclodehydrogenation process, contributing to the understanding of heterocyclic compound synthesis. Such compounds have potential applications in medicinal chemistry and drug design, providing a foundation for future research in this area Sambaiah & Reddy, 1990.
properties
IUPAC Name |
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-7-30-20-12-16(13-21(31-8-2)22(20)32-9-3)23(28)26-17-10-11-19-18(14-17)27(6)24(29)25(4,5)15-33-19/h10-14H,7-9,15H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRKCFSXXARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)
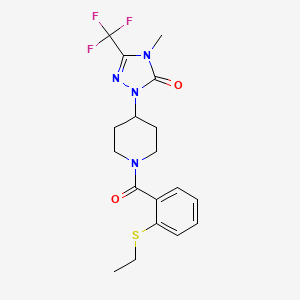
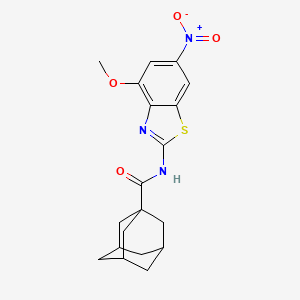
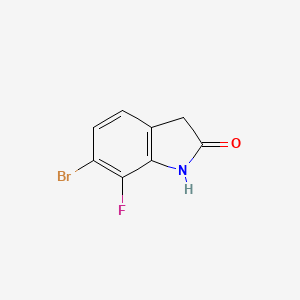
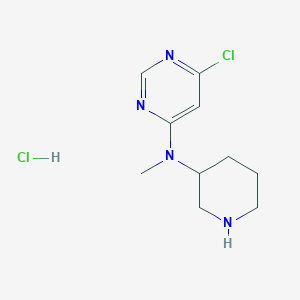

![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
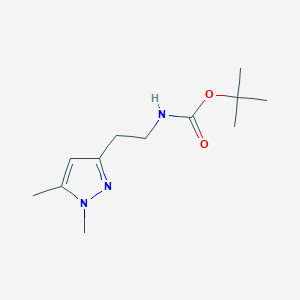
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)
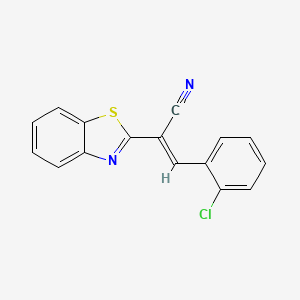
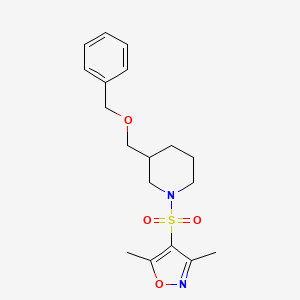
![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)
![2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide](/img/structure/B2570338.png)